2-bromo-1-(3-butoxyphenyl)ethan-1-one
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Overview
Description
2-bromo-1-(3-butoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a butoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-butoxyphenyl)ethan-1-one typically involves the bromination of 1-(3-butoxyphenyl)ethan-1-one. The reaction is carried out by adding bromine to the ethanone compound in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3-butoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(3-butoxyphenyl)ethanol.
Oxidation: Formation of 3-butoxybenzoic acid.
Scientific Research Applications
2-bromo-1-(3-butoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-butoxyphenyl)ethan-1-one involves its interaction with nucleophiles and electrophilesThe carbonyl group can participate in reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromo-2-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.
2-bromo-1-(3-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
3-bromo-2-methoxyacetophenone: Similar structure with a methoxy group and a bromine atom on the phenyl ring.
Uniqueness
2-bromo-1-(3-butoxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of specific organic compounds and materials .
Properties
CAS No. |
945612-38-4 |
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Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-1-(3-butoxyphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-7-15-11-6-4-5-10(8-11)12(14)9-13/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
SJVRTFANSLQKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
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